Zwitterionic vs. Enol–Imine Tautomeric Form
In the solid state, the target compound (6‑OCH₃) exists as a zwitterion with a protonated imine nitrogen (N⁺–H) and a deprotonated phenolate oxygen (O⁻), forming N⁺–H···O⁻ intramolecular hydrogen bonds. By contrast, the non‑methoxylated analog (E)-2-[(2-morpholinoethylimino)methyl]phenol adopts the enol–imine tautomeric form with an O–H···N hydrogen bond [1][2]. The zwitterionic character of the target compound alters charge distribution, dipole moment, and solid‑state packing, which in turn affects solubility, crystallization behavior, and metal‑binding pre‑organization.
| Evidence Dimension | Tautomeric form in the solid state |
|---|---|
| Target Compound Data | Zwitterionic form: N⁺–H···O⁻ intramolecular hydrogen bond; triclinic P-1, a = 5.9255(13) Å, b = 9.853(3) Å, c = 12.248(3) Å, Z = 2, Dx = 1.308 g/cm³ [1] |
| Comparator Or Baseline | (E)-2-[(2-Morpholinoethylimino)methyl]phenol (no methoxy): Enol–imine tautomer with O–H···N hydrogen bond, O···N = 2.5795(18) Å; orthorhombic P2₁2₁2₁, a = 5.8324(4) Å, b = 9.1911(6) Å, c = 23.042(2) Å [2] |
| Quantified Difference | Different tautomeric forms; crystal density differs by ~3.8% (1.308 vs. 1.260 g/cm³); hydrogen‑bond motif changes from O–H···N (neutral) to N⁺–H···O⁻ (ionic). |
| Conditions | Single-crystal X-ray diffraction at 100–296 K |
Why This Matters
The zwitterionic ground state pre-organizes the ligand for metal ion coordination through the phenolate oxygen, potentially lowering the entropic penalty for complexation, and the altered crystal packing influences batch-to-batch physical property consistency critical for solid‑state formulation.
- [1] Petek, H., Albayrak, Ç., Ocak İskeleli, N., Ağar, E., & Şenel, İ. (2007). Crystallographic and conformational analyses of zwitterionic form of (E)-2-methoxy-6-[(2-morpholinoethylimino)methyl]phenolate. Journal of Chemical Crystallography, 37(4), 285–290. View Source
- [2] Petek, H., Albayrak, Ç., Ocak İskeleli, N., Ağar, E., & Şenel, İ. (2005). (E)-2-[(2-Morpholinoethylimino)methyl]phenol. Acta Crystallographica Section E, 61(12), o3990–o3991. View Source
